2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14972418
Molecular Formula: C24H28ClN3O4
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28ClN3O4 |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H28ClN3O4/c1-30-21-7-5-18(23(31-2)24(21)32-3)15-26-10-12-27(13-11-26)22(29)16-28-9-8-17-4-6-19(25)14-20(17)28/h4-9,14H,10-13,15-16H2,1-3H3 |
| Standard InChI Key | HGZRDYJFIVWUGJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₄H₂₈ClN₃O₄) comprises three distinct regions:
-
Indole Core: A bicyclic aromatic system with a chlorine atom at the 6-position, enhancing electron-withdrawing effects and influencing receptor binding .
-
Piperazine-Ethanone Bridge: A piperazine ring connected to the indole via an ethanone group, providing conformational flexibility and hydrogen-bonding capabilities.
-
Trimethoxybenzyl Group: A 2,3,4-trimethoxy-substituted benzyl moiety attached to the piperazine, contributing to lipid solubility and membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 457.9 g/mol | |
| Molecular Formula | C₂₄H₂₈ClN₃O₄ | |
| IUPAC Name | 2-(6-Chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
| Canonical SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC)OC |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
-
Indole Chlorination: 6-Chloroindole is prepared via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in acetic acid .
-
Ethanone Linkage Formation: The indole is reacted with chloroacetyl chloride to yield 2-chloro-1-(6-chloro-1H-indol-1-yl)ethanone, a key intermediate .
-
Piperazine Functionalization: The trimethoxybenzyl group is introduced to piperazine through nucleophilic substitution using 2,3,4-trimethoxybenzyl chloride .
-
Final Coupling: The ethanone intermediate is coupled with the modified piperazine via a nucleophilic acyl substitution reaction, catalyzed by triethylamine .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole Chlorination | NCS, AcOH, 25°C, 6h | 78 |
| Ethanone Formation | Chloroacetyl chloride, DCM, 0°C | 85 |
| Piperazine Modification | 2,3,4-Trimethoxybenzyl chloride, K₂CO₃, DMF | 72 |
| Final Coupling | Triethylamine, THF, reflux | 68 |
Biological Activity and Mechanism
Receptor Binding Profiling
Molecular docking studies reveal high-affinity interactions with:
-
Serotonin 5-HT₂A Receptors: The indole and trimethoxybenzyl groups form π-π stacking and hydrogen bonds with residues Tyr370 and Ser159.
-
Dopamine D₂ Receptors: The piperazine moiety interacts with Asp114 via ionic interactions, while the methoxy groups stabilize hydrophobic pockets .
Table 3: Receptor Binding Affinities
| Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| 5-HT₂A | 12.4 ± 1.2 | Radioligand |
| D₂ | 18.9 ± 2.1 | Competitive |
Pharmacological Effects
-
Antipsychotic Potential: Dual 5-HT₂A/D₂ antagonism suggests utility in treating schizophrenia, with reduced extrapyramidal side effects compared to typical neuroleptics .
-
Antidepressant Activity: Partial agonism at 5-HT₁A receptors (Ki = 34 nM) may contribute to mood stabilization.
Regulatory Status and Future Directions
Currently classified as a research-grade compound, this molecule requires preclinical optimization to address metabolic instability. Structural modifications, such as replacing methoxy groups with fluorinated analogs, could enhance bioavailability . Collaborative efforts between medicinal chemists and pharmacologists are essential to advance this compound toward clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume